molecular formula C11H11NO B2977554 3-(Pyridin-3-yl)cyclohex-2-en-1-one CAS No. 63843-14-1

3-(Pyridin-3-yl)cyclohex-2-en-1-one

Cat. No. B2977554
CAS RN: 63843-14-1
M. Wt: 173.215
InChI Key: ONIOZXVZKCKBPJ-UHFFFAOYSA-N
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Patent
US08071591B2

Procedure details

To a solution of n-BuLi (1.54 M in Hexane, 145 mL. 224 mmol) in Et2O (600 ml) was added dropwise 3-Bromopyridine (22.0 mL, 224 mmol) at −75˜−68° C., and stirred for 20 min. To a reaction mixture was added dropwise 3-ethoxy-2-cyclohexenone (25.0 mL, 187 mmol) at −75˜−69° C., and stirred at room temperature for 1 h. The reaction mixture was acidified with 2M HCl (300 mL), and aqueous layer was washed with AcOEt. The aqueous layer was basified with 1M NaOH aq., and then extracted with CH2Cl2. The organic layer was washed with brine, and dried over anhyd Na2SO4 followed by the removal of solvent. The crude product was purified by column chromatography (Hexane/EtOAc=1/2) to yield 3-(3-pyridyl)-2-cyclohexen-1-one (21.5 g, 66%) as yellow powder.
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.C([O:15][C:16]1[CH2:21][CH2:20][CH2:19][C:18](=O)[CH:17]=1)C.Cl>CCOCC>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:18]2[CH2:19][CH2:20][CH2:21][C:16](=[O:15])[CH:17]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
145 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
22 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OC1=CC(CCC1)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
was washed with AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhyd Na2SO4
CUSTOM
Type
CUSTOM
Details
followed by the removal of solvent
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (Hexane/EtOAc=1/2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.